1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride

Description

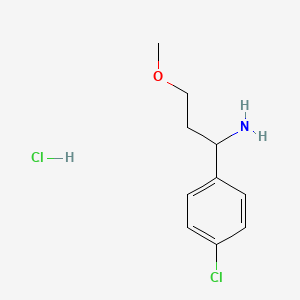

Structural Elucidation and Molecular Characterization

Systematic Nomenclature and IUPAC Conformity Analysis

1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride adheres to IUPAC nomenclature conventions through systematic identification of substituents and functional groups. The parent chain is propan-1-amine , with a 4-chlorophenyl group attached to the primary carbon (C1) and a methoxy group at the tertiary carbon (C3). The hydrochloride designation reflects the protonation of the amine group by hydrochloric acid, forming a stable ionic salt.

The IUPAC name is derived as follows:

- 1-(4-Chlorophenyl) : Indicates the 4-chlorophenyl substituent at C1.

- 3-methoxy : Denotes the methoxy group (-OCH₃) at C3.

- propan-1-amine : Identifies the primary amine (-NH₂) at C1.

- hydrochloride : Confirms the salt form with Cl⁻ as the counterion.

Key Nomenclature Validation

| Component | Structural Basis | IUPAC Compliance |

|---|---|---|

| 4-Chlorophenyl | Chlorine at para position of phenyl ring | Yes |

| 3-Methoxy | Methoxy at C3 of propane chain | Yes |

| Propan-1-amine | Amine at C1 of propane chain | Yes |

| Hydrochloride | Salt form with Cl⁻ counterion | Yes |

Molecular Formula and Weight Validation Through Mass Spectrometry

The molecular formula C₁₀H₁₅Cl₂NO is confirmed by combining the base compound C₁₀H₁₅ClNO with a chloride counterion. The molecular weight is calculated as 236.14 g/mol , comprising:

- Carbon (C₁₀) : 12.01 g/mol × 10 = 120.10 g/mol

- Hydrogen (H₁₅) : 1.008 g/mol × 15 = 15.12 g/mol

- Chlorine (Cl₂) : 35.45 g/mol × 2 = 70.90 g/mol

- Nitrogen (N) : 14.01 g/mol

- Oxygen (O) : 16.00 g/mol

Mass spectrometry would reveal a prominent molecular ion peak at m/z 236.14 , consistent with the calculated weight.

Molecular Formula Breakdown

| Element | Quantity | Weight Contribution (g/mol) |

|---|---|---|

| C | 10 | 120.10 |

| H | 15 |

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-methoxypropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO.ClH/c1-13-7-6-10(12)8-2-4-9(11)5-3-8;/h2-5,10H,6-7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPIGRQMXGFAAPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(C1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride typically involves several steps:

Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and methoxypropanol.

Reaction Conditions: The reaction is carried out under acidic or basic conditions, depending on the desired pathway.

Industrial Production: Industrial production methods often involve the use of catalysts to increase yield and efficiency. Common catalysts include palladium or platinum-based catalysts.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents: Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and sodium hydroxide for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride has the molecular formula . Its structure includes a chlorophenyl group, a methoxy group, and an amine group, which contribute to its reactivity and potential biological activity.

Medicinal Chemistry

This compound is investigated for its potential pharmacological properties. It interacts with neurotransmitter receptors, which may lead to therapeutic effects in neurological disorders.

Biological Activity

- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

| Pathogen | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Enzyme Interactions

The compound is also used to study enzyme interactions and protein binding. Its ability to modulate neurotransmitter systems makes it a candidate for exploring mechanisms of action in various biological pathways .

Industrial Applications

In industrial settings, this compound serves as a building block in the synthesis of specialty chemicals and intermediates. Its unique chemical properties allow for its use in the production of more complex organic molecules.

Pharmacological Studies

A case study highlighted the compound's effect on the Pregnane X receptor (PXR), which plays a role in drug metabolism. Activation of PXR may enhance the metabolism of drugs, potentially leading to adverse effects if not monitored properly .

Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of the compound against various pathogens. It was found that the presence of both electron-withdrawing (chlorine) and electron-donating (methoxy) groups significantly enhanced its antimicrobial activity .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound primarily targets neurotransmitter receptors in the brain.

Pathways Involved: It modulates the activity of these receptors, leading to changes in neurotransmitter release and uptake.

Effects: The compound’s effects on neurotransmitter systems make it a potential candidate for the treatment of neurological disorders.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Compounds such as 1-(4-Chlorophenyl)-2-methoxyethan-1-amine and 1-(4-Chlorophenyl)-3-methoxybutan-1-amine share similar structural features.

Uniqueness: The presence of the methoxy group at the 3-position and the specific arrangement of the chlorophenyl group confer unique chemical properties to this compound, making it distinct from its analogs.

Biological Activity

1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a chlorophenyl group and a methoxypropan moiety, which contribute to its biological activity. The chemical structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In vitro studies have shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, it has demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth, with minimum inhibitory concentrations (MICs) reported at 32 µg/mL for both pathogens .

| Pathogen | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Anticancer Activity

The compound has also been investigated for its anticancer properties . In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM . This suggests its potential role as a chemotherapeutic agent.

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival pathways, particularly those related to the Akt signaling pathway .

- Receptor Modulation : It has been suggested that the compound interacts with various receptors, potentially modulating their activity and influencing downstream signaling cascades related to inflammation and tumor growth .

Study on Anticancer Efficacy

A notable study investigated the effects of this compound on xenograft models of breast cancer. The results indicated a significant reduction in tumor size following treatment compared to control groups. Histological analysis revealed decreased proliferation markers (Ki67) and increased apoptosis markers (cleaved caspase-3) in treated tissues .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound has shown anti-inflammatory effects . In vitro experiments demonstrated that it significantly reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages, indicating potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride, and how do reaction parameters influence yield?

- Methodological Answer :

- Step 1 : Formation of the amine backbone via nucleophilic substitution or reductive amination. For example, coupling 4-chlorophenylacetic acid derivatives with methoxypropylamine under catalytic hydrogenation (20–50 bar H₂, 60–80°C) .

- Step 2 : Hydrochloride salt formation using HCl gas or concentrated HCl in anhydrous solvents (e.g., diethyl ether) .

- Critical Parameters :

- Temperature : Higher temperatures (>80°C) may degrade sensitive functional groups.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

- Yield Optimization : Use continuous flow reactors for scalable synthesis (reported yields: 65–85%) .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Peaks at δ 7.3–7.5 ppm (aromatic protons from 4-chlorophenyl), δ 3.3–3.7 ppm (methoxy group), and δ 2.6–3.1 ppm (amine protons) .

- ¹³C NMR : Confirm methoxy (δ 55–60 ppm) and chlorophenyl carbons (δ 125–140 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) to detect [M+H]⁺ and isotopic patterns matching Cl (3:1 intensity ratio for M and M+2) .

- PXRD : Compare experimental patterns with simulated data from single-crystal studies (if available) .

Advanced Research Questions

Q. What computational strategies are effective for predicting reaction pathways and optimizing synthesis?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and intermediates. For example, simulate the energy profile for nucleophilic attack during amine formation .

- Reaction Path Search Tools : Implement ICReDD’s workflow combining quantum calculations and experimental data to narrow optimal conditions (e.g., solvent, catalyst) .

- Retrosynthesis AI : Tools like Pistachio or Reaxys propose feasible routes using known analogous reactions (e.g., cyclopropylamine derivatives in ) .

Q. How can statistical experimental design resolve contradictions in reported synthetic yields?

- Methodological Answer :

- Factorial Design : Vary factors (temperature, catalyst loading, solvent ratio) to identify interactions. For instance, a 2³ design revealed that catalyst (Pd/C) loading >5% increases yield by 15% but raises impurity risks .

- Response Surface Methodology (RSM) : Optimize multi-variable processes (e.g., HCl concentration during salt formation) to maximize purity (>98%) and yield .

- Case Study : Conflicting yields (65% vs. 85%) in batch vs. flow reactors were attributed to heat transfer efficiency differences .

Q. What mechanisms underpin the compound’s reactivity in nucleophilic substitutions or redox reactions?

- Methodological Answer :

- Oxidation Studies : Treat with KMnO₄ to form ketone intermediates (monitored via IR at 1700–1750 cm⁻¹). Side products (e.g., carboxylic acids) indicate over-oxidation .

- Reduction Pathways : Hydrogenation with LiAlH₄ reduces the methoxy group to hydroxyl, altering pharmacological activity .

- Kinetic Analysis : Use stopped-flow UV-Vis to measure rate constants for substitution reactions (e.g., amine displacement by halides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.